
Vitamin A2 Nitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vitamin A2 Nitrile, also known as 3,4-dehydroretinonitrile, is a derivative of Vitamin A2 (3,4-dehydroretinol). This compound is part of the broader family of retinoids, which are essential for various biological processes, including vision, growth, and immune function. This compound is particularly interesting due to its unique chemical structure, which includes a nitrile group (-C≡N) attached to the retinoid backbone.
Synthetic Routes and Reaction Conditions:
SN2 Reaction: One of the simplest methods to prepare nitriles is through the nucleophilic substitution (SN2) reaction of a primary or secondary alkyl halide with cyanide ion (CN-). This method is straightforward and efficient for synthesizing nitriles.
Dehydration of Primary Amides: Another common method involves the dehydration of primary amides (RCONH2) using dehydrating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). This reaction proceeds through the formation of an intermediate imine, which then eliminates water to form the nitrile.
Industrial Production Methods:
- Industrially, nitriles can be produced on a large scale using similar methods, with optimizations for yield and purity. The choice of method often depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Hydrolysis: Nitriles can undergo hydrolysis to form amides and carboxylic acids. This reaction can be catalyzed by either acidic or basic conditions.
Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Nucleophilic Addition: The nitrile group is electrophilic and can undergo nucleophilic addition reactions to form imines or other derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Nucleophilic Addition: Various nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Hydrolysis: Amides and carboxylic acids.
Reduction: Primary amines.
Nucleophilic Addition: Imines and other derivatives depending on the nucleophile used.
科学研究应用
Vitamin A2 Nitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex retinoid derivatives.
Biology: Studied for its role in vision and other biological processes in cold-blooded vertebrates.
Industry: Used in the production of various retinoid compounds for pharmaceuticals and cosmetics.
作用机制
The mechanism of action of Vitamin A2 Nitrile involves its conversion to active retinoid forms, which then interact with retinoid receptors in the body. These receptors regulate gene expression and influence various biological processes, including cell differentiation, proliferation, and apoptosis. The nitrile group itself can undergo metabolic transformations, contributing to the compound’s overall biological activity.
相似化合物的比较
Vitamin A1 (Retinol): The most common form of Vitamin A, found in animal products.
Vitamin A2 (3,4-dehydroretinol): Similar to Vitamin A1 but with a double bond in the retinoid structure.
Retinoic Acid: An oxidized form of Vitamin A, crucial for gene regulation.
Uniqueness:
- Vitamin A2 Nitrile is unique due to the presence of the nitrile group, which imparts different chemical reactivity and potential biological activity compared to other retinoids. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
6248-59-5 |
|---|---|
分子式 |
C₂₀H₂₅N |
分子量 |
279.42 |
同义词 |
3-Dehydroretinonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


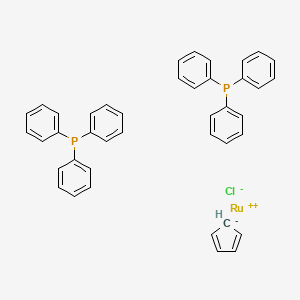
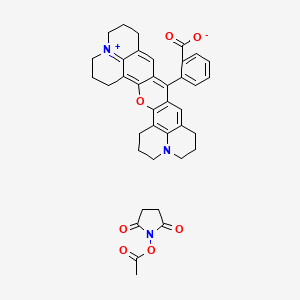
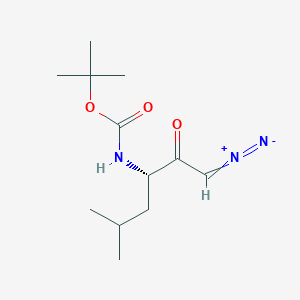
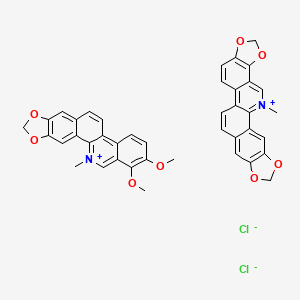
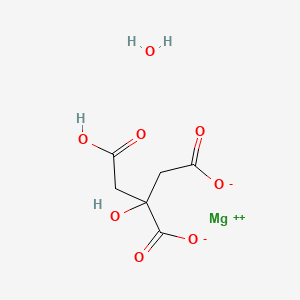
![endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride](/img/structure/B1142047.png)
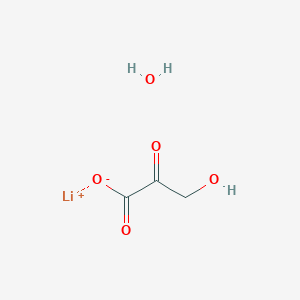
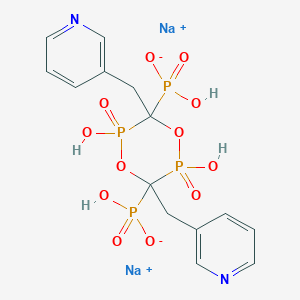
![tert-butyl N-[(2S)-1-(benzenesulfonyl)-3-(oxan-2-yloxy)propan-2-yl]carbamate](/img/structure/B1142053.png)
